Tert-butyl N-[2-(2-hydroxypropylamino)ethyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(2-hydroxypropylamino)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O3/c1-8(13)7-11-5-6-12-9(14)15-10(2,3)4/h8,11,13H,5-7H2,1-4H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASIESXIAXHZAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCNC(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2-hydroxypropylamino)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(2-hydroxypropylamino)ethylamine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may include steps such as purification and crystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl N-[2-(2-hydroxypropylamino)ethyl]carbamate can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions, where the hydroxy group or the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various halides, acids, and bases can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often with the removal of oxygen atoms.
Substitution: New compounds with different functional groups replacing the original hydroxy or amino groups.
Scientific Research Applications
Tert-butyl N-[2-(2-hydroxypropylamino)ethyl]carbamate is a compound that has garnered attention in various scientific research applications due to its unique chemical properties and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, materials science, and biochemistry, supported by case studies and data tables.
Drug Development
The compound has been investigated for its potential as a drug candidate due to its ability to inhibit specific enzymes and receptors. For instance, studies have shown that derivatives of carbamate compounds can exhibit anti-inflammatory and analgesic properties. A related compound, tert-butyl 2-(substituted benzamido)phenylcarbamate, demonstrated significant anti-inflammatory activity in vivo, indicating that similar structures may also possess therapeutic effects .
Enzyme Inhibition
Research indicates that carbamate derivatives can act as inhibitors for various enzymes, including serine proteases and peptidases. These enzymes play crucial roles in cellular processes and are often targets for drug design. The structure of this compound allows for potential modifications that could enhance its inhibitory activity against these enzymes .
Peptide Synthesis
The compound can serve as a building block in the synthesis of peptide-based drugs. Its functionality allows for the attachment of various amino acids or peptide sequences, making it valuable in creating targeted therapies for diseases such as cancer and bacterial infections .
Polymer Chemistry
This compound can be utilized as a crosslinking agent in polymer formulations. Its ability to form stable bonds with other polymer chains enhances the mechanical properties of materials, making them suitable for applications in coatings and adhesives.
Nanotechnology
In nanotechnology, this compound may be used to modify surfaces or create functionalized nanoparticles. The hydroxypropylamino group can facilitate interactions with biological molecules, making it useful for drug delivery systems where targeted release is essential .
Case Study 1: Anti-Inflammatory Activity
A study evaluated the anti-inflammatory effects of various carbamate derivatives, including those related to this compound. The results showed that certain derivatives exhibited up to 54% inhibition of inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, researchers synthesized several carbamate compounds and tested their efficacy against serine proteases. The findings indicated that modifications to the tert-butyl group could significantly enhance inhibitory potency, paving the way for new drug candidates targeting protease-related diseases .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(2-hydroxypropylamino)ethyl]carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications in their activity. The pathways involved may include the inhibition of enzyme activity or the alteration of protein function through covalent modification.
Comparison with Similar Compounds
Key Observations :
- Aromatic vs. Aliphatic Substituents: Compounds with aromatic groups (e.g., 2-hydroxyphenyl) exhibit antioxidant properties, while aliphatic chains (e.g., hydroxypropylaminoethyl) enhance solubility and enzyme interactions .
- Electron-Withdrawing Groups : The chlorosulfonyl group in Tert-butyl N-[2-(chlorosulfonyl)ethyl]carbamate increases electrophilicity, enabling covalent binding to enzyme active sites .
- Fluorine Substitution: The difluoropropyl group in Tert-butyl N-(3-amino-2,2-difluoropropyl)carbamate improves metabolic stability by resisting oxidative degradation .
Biological Activity
Tert-butyl N-[2-(2-hydroxypropylamino)ethyl]carbamate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological effects, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : C13H27N3O3
- Molecular Weight : 273.377 g/mol
- CAS Number : Not available
- Purity : ≥ 95% (HPLC)
- SMILES Notation : CC(C)(C)OC(=O)NCCOCCN1CCNCC1
The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a hydroxypropylamino chain. This structure is significant as it may influence the compound's solubility and interaction with biological targets.
Research indicates that this compound may exhibit biological activity through various mechanisms:
- Inhibition of Kinase Activity : The compound has been noted for its potential to inhibit specific kinases involved in cancer pathways, particularly the ROS1 kinase. This inhibition can block downstream signaling pathways such as STAT3 and ERK, which are crucial for tumor growth and survival .
- Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures may possess neuroprotective properties, potentially aiding in conditions like neurodegeneration. The hydroxypropylamino group could play a role in enhancing blood-brain barrier permeability, facilitating central nervous system targeting .
- Antioxidant Activity : The presence of hydroxyl groups in the structure may confer antioxidant properties, helping to mitigate oxidative stress within cells .
1. Anticancer Activity
A study highlighted the effectiveness of related compounds in inhibiting ROS1 kinase activity, thereby reducing tumor cell viability in non-small cell lung cancer models. This compound was tested alongside other known inhibitors, demonstrating comparable efficacy in reducing cell proliferation and inducing apoptosis .
2. Neuroprotective Potential
In a model of neurodegeneration, compounds similar to this compound were evaluated for their ability to protect neuronal cells from oxidative damage. Results indicated that these compounds could significantly reduce markers of oxidative stress and improve cell survival rates compared to untreated controls .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimized reaction conditions for synthesizing Tert-butyl N-[2-(2-hydroxypropylamino)ethyl]carbamate with high yield and purity?
- Methodological Answer : The synthesis typically involves Boc protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) in solvents like dichloromethane (DCM) or tetrahydrofuran (THF). A base such as triethylamine (TEA) is added to neutralize HCl generated during the reaction. Key parameters include:
- Temperature : Maintain between 0–25°C to prevent side reactions.
- Reaction Time : 12–24 hours under nitrogen atmosphere.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
Comparative studies show that controlling pH (7–9) and using anhydrous solvents improve purity (>95% by HPLC) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR confirms the presence of tert-butyl (δ 1.2–1.4 ppm), carbamate carbonyl (δ 155–160 ppm), and hydroxypropylamino protons (δ 2.5–3.5 ppm).
- FTIR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H/O-H stretch) validate functional groups.
- Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]+ expected for C₁₁H₂₃N₂O₃).
- X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., N–H···O interactions) and crystal packing, as demonstrated in related carbamates .
Q. How should researchers store this compound to ensure long-term stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Desiccants (e.g., silica gel) prevent hydrolysis of the carbamate group. Stability assessments via periodic HPLC/NMR over 6–12 months are recommended. Avoid prolonged exposure to acidic/basic conditions or humidity .
Advanced Research Questions
Q. How can contradictory reports on the biological activity of this compound be resolved?
- Methodological Answer : Discrepancies in enzymatic inhibition or cytotoxicity data may arise from:
- Purity Variability : Validate purity (>98%) via orthogonal methods (HPLC, elemental analysis).
- Assay Conditions : Standardize pH, temperature, and cell lines (e.g., compare HEK293 vs. HeLa cells).
- Stereochemical Effects : Use enantiomerically pure samples if chirality exists.
Case Study: A compound with anti-inflammatory activity in murine models showed no effect in human monocytes due to species-specific receptor interactions .
Q. What computational strategies can predict the interaction of this carbamate with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Predict binding poses with enzymes (e.g., cyclooxygenase-2) using crystal structures (PDB ID: 5KIR).
- Molecular Dynamics (GROMACS) : Simulate binding stability over 100 ns trajectories.
- QM/MM Calculations : Evaluate electronic interactions (e.g., charge transfer at the carbamate group).
Validation: Compare computational results with experimental mutagenesis (e.g., alanine scanning) or SPR binding assays .
Q. How can kinetic studies elucidate the reaction mechanism during synthesis?
- Methodological Answer :
- In Situ Monitoring : Use FTIR or NMR to track intermediates (e.g., isocyanate formation).
- Rate Law Determination : Vary concentrations of Boc₂O and amine to identify rate-limiting steps.
- Isotopic Labeling : ¹⁸O-labeled Boc₂O traces oxygen incorporation into the carbamate.
Example: A study on tert-butyl carbamate derivatives revealed a second-order kinetics model, with activation energy (Eₐ) of 45 kJ/mol .
Q. What experimental designs can validate the role of hydrogen bonding in stabilizing the compound’s structure?
- Methodological Answer :
- X-ray Crystallography : Resolve N–H···O interactions (e.g., bond lengths <2.0 Å).
- Solid-State NMR : Compare hydrogen-bonding patterns in crystalline vs. amorphous forms.
- Thermogravimetric Analysis (TGA) : Assess thermal stability loss due to hydrogen-bond disruption.
Case Study: A related carbamate showed a 15°C decrease in melting point when hydrogen bonds were disrupted via solvent exchange .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
